molecular formula C20H21BrN2O4S B2981722 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide CAS No. 921991-42-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide

Cat. No. B2981722
CAS RN: 921991-42-6
M. Wt: 465.36
InChI Key: SEJCMZUCYQGCHS-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21BrN2O4S and its molecular weight is 465.36. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Singlet Oxygen Generation for Photodynamic Therapy : Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including those related to the oxazepine and sulfonamide moieties, highlights the importance of these compounds in generating singlet oxygen. Such properties are critical for applications in photodynamic therapy, specifically for the treatment of cancer. The study by Pişkin, Canpolat, and Öztürk (2020) demonstrates the utility of these compounds as Type II photosensitizers in cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic and Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition : Compounds featuring [1,4]oxazepine-based primary sulfonamides have been identified to exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This suggests potential applications in designing inhibitors for various conditions, including glaucoma, epilepsy, and mountain sickness. The unique ring-forming cascade en route to these inhibitors underscores the synthetic versatility of oxazepine sulfonamides in medicinal chemistry (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Drug Development and Analysis

Cell Growth Assays in Culture : The development and utilization of assays for cell growth and drug sensitivity, such as those involving tetrazolium/formazan, are essential in drug development and toxicological studies. Compounds related to the benzo[b][1,4]oxazepin core and sulfonamide functionalities may play a role in enhancing these assays or serving as targets/agents in their development. Cory et al. (1991) detailed the application of a new tetrazolium analog for microculture screening assays, indicating the broader utility of related compounds in cellular assays and drug sensitivity testing (Cory, Owen, Barltrop, & Cory, 1991).

properties

IUPAC Name

2-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJCMZUCYQGCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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